molecular formula C7H3BrO3S B6274864 7-bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one CAS No. 126190-09-8

7-bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one

Cat. No.: B6274864
CAS No.: 126190-09-8
M. Wt: 247.1
InChI Key:
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Description

7-Bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one is a chemical compound with the molecular formula C7H3BrO3S and a molecular weight of 247.07 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a benzoxathiol-2-one moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 7-bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one involves a multi-step reaction process. One of the reported methods includes the following steps :

    Step 1: The reaction of a precursor compound with sodium chlorate (NaClO3) and sulfuric acid (H2SO4) in the presence of vanadium pentoxide (V2O5) as a catalyst. This step yields an intermediate product.

    Step 2: The intermediate product is then treated with hydrochloric acid (HCl) and acetic acid under reflux conditions for 90 minutes, followed by cooling to 25°C to obtain the final product.

Chemical Reactions Analysis

7-Bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 5-hydroxy-2H-1,3-benzoxathiol-2-one.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and nucleophiles like ammonia (NH3) or thiols.

Scientific Research Applications

7-Bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. Similarly, its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

7-Bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities.

Properties

CAS No.

126190-09-8

Molecular Formula

C7H3BrO3S

Molecular Weight

247.1

Purity

90

Origin of Product

United States

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